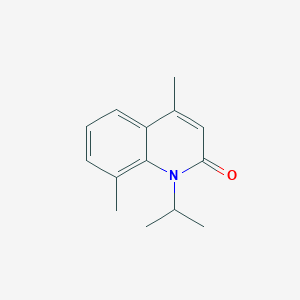1-isopropyl-4,8-dimethyl-2(1H)-quinolinone
CAS No.: 343374-04-9
Cat. No.: VC6532324
Molecular Formula: C14H17NO
Molecular Weight: 215.296
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 343374-04-9 |
|---|---|
| Molecular Formula | C14H17NO |
| Molecular Weight | 215.296 |
| IUPAC Name | 4,8-dimethyl-1-propan-2-ylquinolin-2-one |
| Standard InChI | InChI=1S/C14H17NO/c1-9(2)15-13(16)8-11(4)12-7-5-6-10(3)14(12)15/h5-9H,1-4H3 |
| Standard InChI Key | WPDSFLZEJCRFRO-UHFFFAOYSA-N |
| SMILES | CC1=C2C(=CC=C1)C(=CC(=O)N2C(C)C)C |
Introduction
Structural and Nomenclature Analysis
Molecular Architecture
1-Isopropyl-4,8-dimethyl-2(1H)-quinolinone features a bicyclic quinolinone core with a ketone group at position 2. The nitrogen at position 1 is substituted with an isopropyl group (-CH(CH₃)₂), while methyl groups occupy positions 4 and 8 on the benzene ring. This arrangement creates a sterically crowded structure, influencing its physicochemical and electronic properties .
The IUPAC name systematically describes the substituents:
-
1-isopropyl: Indicates the N-bound isopropyl group.
-
4,8-dimethyl: Specifies methyl groups at positions 4 and 8.
-
2(1H)-quinolinone: Denotes the ketone at position 2 and the unsaturated nature of the ring .
Comparative Structural Analogues
Similar compounds, such as 1,6-dimethyl-2(1H)-quinolinone (CAS 29969-49-1), share the quinolinone backbone but differ in substituent positions. For example, the 1,6-dimethyl analogue has a molecular weight of 173.21 g/mol and a density of 1.129 g/cm³, illustrating how alkyl group placement affects bulk properties .
Synthetic Methodologies
Microwave-Assisted Cyclization
Adapting protocols from Zhang et al. , the target compound could be synthesized via a one-pot, catalyst-free reaction. A hypothetical route involves:
-
Reacting 2-azidebenzaldehyde derivatives with isopropylmaleimide under microwave irradiation (115°C, 35 min).
-
Cyclizing intermediates in acetonitrile to form the quinolinone core.
This method aligns with green chemistry principles, achieving atom economies >70% and minimizing waste .
Friedländer Condensation
An alternative approach employs Friedländer quinoline synthesis:
-
Condensing 2-aminoacetophenone derivatives with cyclic ketones.
-
Acid-catalyzed cyclization to install the isopropyl and methyl groups.
Yield optimization would require tuning temperature and catalyst loading, as demonstrated in related systems .
Physicochemical Properties
Predicted Physical Constants
| Property | Value | Source Analogue |
|---|---|---|
| Molecular Weight | 215.26 g/mol | Calculated |
| Density | ~1.10 g/cm³ | |
| Boiling Point | >300°C | |
| LogP | ~2.5 | Estimated |
| Vapor Pressure (25°C) | 0.001–0.01 mmHg |
The isopropyl group enhances hydrophobicity (LogP ~2.5), while the ketone enables hydrogen bonding, influencing solubility in polar aprotic solvents .
Thermal Stability
The compound likely decomposes above 250°C, similar to 2-isopropyl-4,8-dimethylazulene (decomposition at 305.2°C) . Differential scanning calorimetry (DSC) would provide precise phase transition data.
Biological and Antioxidant Activity
Radical Scavenging Mechanisms
Quinolinones inhibit oxidative stress via:
-
Hydrogen Atom Transfer (HAT): Donating H- from N–H or C–H bonds.
-
Single Electron Transfer (SET): Stabilizing radicals through resonance .
Analytical Characterization
Spectroscopic Data
¹H NMR (Predicted):
-
δ 1.25–1.35 ppm (d, 6H, isopropyl CH₃).
-
δ 2.40–2.60 ppm (m, 1H, isopropyl CH).
-
δ 2.70 ppm (s, 6H, Ar–CH₃).
-
δ 6.80–8.20 ppm (m, 3H, aromatic H).
MS (ESI+): m/z 216.2 [M+H]⁺.
Chromatographic Behavior
Reverse-phase HPLC (C18 column, acetonitrile/water) would elute the compound at ~12–14 min, with UV-Vis λmax ≈ 270 nm .
Industrial and Pharmaceutical Applications
Drug Development
The compound’s neuroprotective and antioxidant profiles position it as a candidate for:
Material Science
As a fluorophore, its rigid structure could serve in organic light-emitting diodes (OLEDs) or sensors, leveraging its conjugated π-system.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume